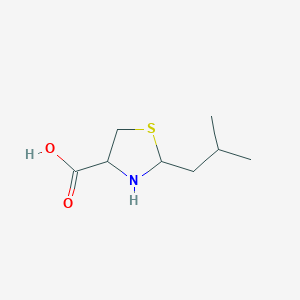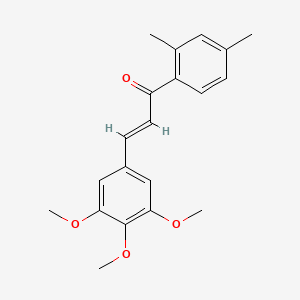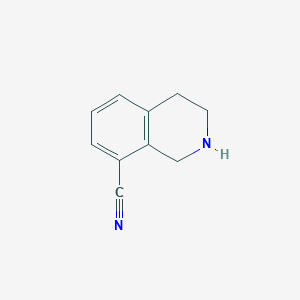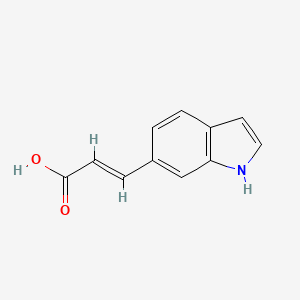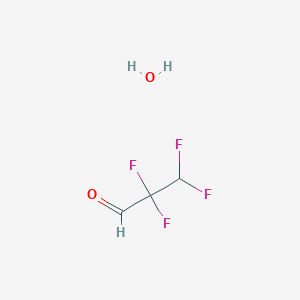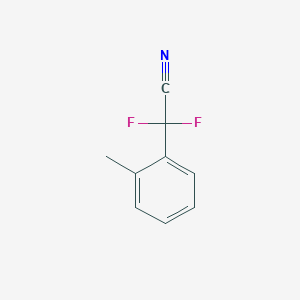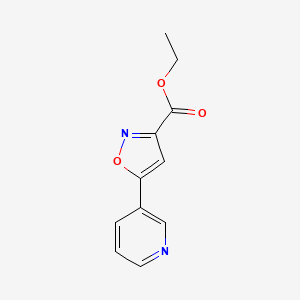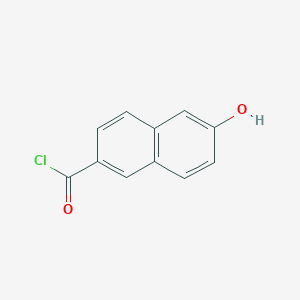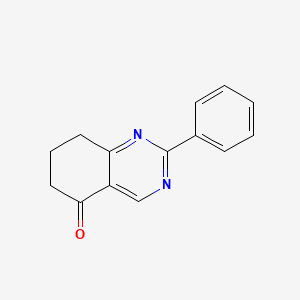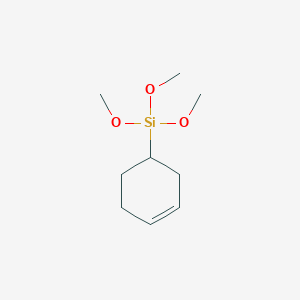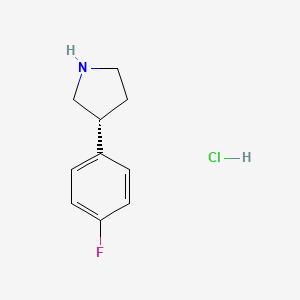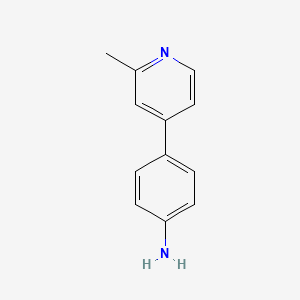
4-(2-Methylpyridin-4-yl)benzenamine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For example, 4-methylpyridin-2-amine was reacted with 3-bromothiophene-2-carbaldehyde to obtain a Schiff base in a 79% yield . This Schiff base was then coupled with aryl/het-aryl boronic acids under Suzuki coupling reaction conditions, using Pd (PPh 3) 4 as a catalyst, to yield products with the hydrolysis of the imine linkages .Molecular Structure Analysis
The molecular formula of “4-(2-Methylpyridin-4-yl)benzenamine” is C12H12N2. The molecular weight is 184.24 g/mol.Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, the Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine and N-[5-bromo-2-methylpyridine-3-yl]acetamide with several arylboronic acids produced novel pyridine derivatives .Physical And Chemical Properties Analysis
The average mass of a similar compound, “(4-METHYLPYRIDIN-2-YL)METHANAMINE”, is 122.168 Da and the monoisotopic mass is 122.084396 Da .Applications De Recherche Scientifique
Corrosion Inhibition
Research has demonstrated the effectiveness of compounds with similar structures in inhibiting corrosion. For instance, Schiff bases derived from pyridinyl compounds were found to be effective corrosion inhibitors for mild steel in acidic media, supported by experimental and theoretical studies (Murmu, Saha, Murmu, & Banerjee, 2019). This application is crucial in extending the life of metal structures and reducing economic losses due to corrosion.
Chemosensors
Pyridinyl-based compounds have been identified as highly selective chemosensors for detecting metal ions like silver, showcasing their potential in environmental monitoring and biochemical assays (Tharmaraj, Devi, & Pitchumani, 2012).
Antimicrobial Activity
Several studies have synthesized and tested the antimicrobial properties of pyridinyl compounds, indicating their effectiveness against a variety of microbial strains. These compounds have been evaluated for their potential as antibacterial and antifungal agents, demonstrating significant activity and suggesting their applicability in developing new antimicrobial drugs (Krishnanjaneyulu et al., 2014).
Luminescent Materials
Compounds with pyridinyl groups have been explored for their luminescent properties, making them candidates for applications in optical materials and devices. The ability of these compounds to exhibit enhanced emission and respond to various stimuli opens new avenues for their use in sensors and display technologies (Srivastava et al., 2017).
Polymerization Catalysts
Pyridinyl-based compounds have also been utilized as catalysts in the polymerization of ε-caprolactone, highlighting their role in creating biodegradable polymers. This application is significant for developing environmentally friendly materials (Shen et al., 2010).
Safety And Hazards
Propriétés
IUPAC Name |
4-(2-methylpyridin-4-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2/c1-9-8-11(6-7-14-9)10-2-4-12(13)5-3-10/h2-8H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBNDBDQGCUALDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)C2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methylpyridin-4-yl)benzenamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(1E)-{[4-(trifluoromethyl)phenyl]imino}methyl]phenol](/img/structure/B3116314.png)
